molecular formula C17H15N5O3 B2413289 Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate CAS No. 519151-31-6

Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate

Cat. No.: B2413289
CAS No.: 519151-31-6
M. Wt: 337.339
InChI Key: CMAQADZMDNLOGY-UHFFFAOYSA-N
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Description

Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate is a complex organic compound with a molecular formula of C17H15N5O3. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the tetrazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c1-2-25-17(24)13-4-3-5-14(10-13)19-16(23)12-6-8-15(9-7-12)22-11-18-20-21-22/h3-11H,2H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAQADZMDNLOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331549
Record name ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85270946
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

519151-31-6
Record name ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate typically involves the reaction of 4-(tetrazol-1-yl)benzoic acid with ethyl 3-aminobenzoate. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can target the carbonyl group or the tetrazole ring, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and ethyl ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial research.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of natural substrates in biological systems. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate can be compared with other tetrazole-containing compounds, such as:

    1H-Tetrazole: A simpler tetrazole derivative used in various chemical reactions.

    5-(Benzylsulfanyl)-1H-tetrazole: Known for its use in oligonucleotide synthesis.

    Tetrazole-1-acetic acid: Utilized in the synthesis of antibiotics like cephalosporins.

The uniqueness of this compound lies in its combination of the tetrazole ring with the benzoyl and ethyl ester groups, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate is a complex organic compound with significant biological activity, primarily due to the presence of the tetrazole ring. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15N5O3. The compound features a tetrazole ring, which contributes to its unique chemical and biological characteristics. The structure can be represented as follows:

Ethyl 3 4 tetrazol 1 yl benzoyl amino benzoate\text{Ethyl 3 4 tetrazol 1 yl benzoyl amino benzoate}

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The tetrazole ring acts as a bioisostere for carboxylic acids, allowing it to mimic natural substrates in biological systems. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Modulation of Receptor Function : It may influence receptor dynamics, affecting signaling pathways within cells.

Biological Activities

This compound has demonstrated a range of biological activities:

  • Antibacterial Activity : Studies have shown that compounds with tetrazole rings exhibit significant antibacterial properties against various strains, including E. coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Antitumor Activity : Preliminary studies suggest that this compound may have antitumor effects, warranting further investigation in cancer research.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against E. coli and Staphylococcus aureus
Anti-inflammatoryPotential effects on inflammatory pathways
AntitumorPreliminary evidence of activity in cancer models

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound demonstrated its effectiveness against common bacterial pathogens. The compound was tested using standard disk diffusion methods, showing a clear zone of inhibition around the disks containing the compound, indicating significant antibacterial activity.

Case Study: Anti-inflammatory Mechanisms

Research into the anti-inflammatory mechanisms of this compound revealed that it could inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Q & A

Q. What are the standard synthesis protocols for Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate, and how can purity be ensured?

The compound is synthesized via multi-step reactions: (1) formation of the tetrazole ring via cycloaddition of azides and nitriles, (2) benzoylation to generate the benzoyl-tetrazole intermediate, and (3) amidation with aminobenzoate derivatives followed by esterification . Key steps include strict control of temperature (60–80°C) and pH (neutral to mildly acidic) to minimize side reactions. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol . Purity is validated using HPLC (>95% purity threshold) and NMR to confirm absence of unreacted intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

1H and 13C NMR are critical for confirming structural integrity, with aromatic protons in the benzoate and tetrazole moieties appearing as distinct doublets (δ 7.2–8.5 ppm) . IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹). Mass spectrometry (ESI-MS) confirms molecular weight (337.33 g/mol) . For advanced confirmation, X-ray crystallography resolves spatial arrangements of the tetrazole and benzamide groups .

Q. How should researchers design initial biological activity screenings?

Prioritize in vitro assays targeting receptors or enzymes relevant to the tetrazole scaffold’s known bioactivity (e.g., angiotensin-converting enzyme inhibition). Use cell-free systems (e.g., enzyme inhibition assays) at concentrations of 1–100 µM, with positive controls (e.g., Losartan for angiotensin receptor studies). Monitor binding affinity via fluorescence polarization or surface plasmon resonance .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield beyond 70%?

Systematic optimization involves:

  • Solvent selection : Replace DMF with DMAc to reduce side reactions .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate benzoylation .
  • Temperature gradients : Use microwave-assisted synthesis at 100°C for 30 minutes to enhance cycloaddition efficiency .
  • Real-time monitoring : Employ inline FTIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies often arise from assay conditions (e.g., pH, serum proteins). Address this by:

  • Standardizing protocols (e.g., fixed ATP concentration in kinase assays).
  • Replicating studies under inert atmospheres to exclude oxidation artifacts .
  • Performing meta-analyses of IC₅₀ values across publications, adjusting for variables like cell line viability and buffer composition .

Q. How do structural modifications (e.g., substituent position) affect pharmacological activity?

Comparative SAR studies show:

  • 3-substitution vs. 4-substitution : The 3-position on the benzoate enhances steric complementarity with hydrophobic enzyme pockets, increasing potency by ~20% compared to 4-substituted analogs .
  • Tetrazole ring substitution : Replacing the tetrazole with a carboxyl group reduces binding affinity (ΔG = +3.2 kcal/mol), as confirmed by molecular docking .
  • Ester vs. carboxylic acid : Ethyl esters improve membrane permeability (logP = 2.1 vs. -0.5 for carboxylic acid), critical for in vivo efficacy .

Q. What methodologies identify degradation pathways under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions .
  • LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed benzoic acid derivatives at RT 12.3 min) and quantify stability (t₁/₂ > 24 hours at pH 7.4) .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor via XRD to detect polymorphic transitions .

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